1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid
1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid
A‑971432 is a potent, orally bioavailable, selective Sphingosine-1-Phosphate Receptor 5 (S1P5) agonist for the potential treatment of neurodegenerative disorders. A‑971432 is highly selective for S1P5 and has excellent plasma and CNS exposure after oral dosing in preclinical species. A‑971432 improves blood−brain barrier integrity in an in vitro model and reverses age-related cognitive decline in mice. S1P5 agonism is an innovative approach with potentialbenefit in neurodegenerative disorders involving lipid imbalance and/or compromised blood−brain barrier such as Alzheimer’s disease or multiple sclerosis.
Brand Name:
Vulcanchem
CAS No.:
1240308-45-5
VCID:
VC0516655
InChI:
InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23)
SMILES:
C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O
Molecular Formula:
C18H17Cl2NO3
Molecular Weight:
366.2 g/mol
1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid
CAS No.: 1240308-45-5
Cat. No.: VC0516655
Molecular Formula: C18H17Cl2NO3
Molecular Weight: 366.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A‑971432 is a potent, orally bioavailable, selective Sphingosine-1-Phosphate Receptor 5 (S1P5) agonist for the potential treatment of neurodegenerative disorders. A‑971432 is highly selective for S1P5 and has excellent plasma and CNS exposure after oral dosing in preclinical species. A‑971432 improves blood−brain barrier integrity in an in vitro model and reverses age-related cognitive decline in mice. S1P5 agonism is an innovative approach with potentialbenefit in neurodegenerative disorders involving lipid imbalance and/or compromised blood−brain barrier such as Alzheimer’s disease or multiple sclerosis. |
|---|---|
| CAS No. | 1240308-45-5 |
| Molecular Formula | C18H17Cl2NO3 |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | 1-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23) |
| Standard InChI Key | WAAWETUDFSIYSD-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
| Canonical SMILES | C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
| Appearance | Solid powder |
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